Antiproliferative Activity on HepG2 Cells: 4-Cl/6-F vs. 6-Cl/5-F Regioisomers
In a direct head-to-head evaluation at 10 µM, the target compound (2a, N-(4-chloro-6-fluoro-1,3-benzothiazol-2-yl)benzamide) exhibited low antiproliferative activity (<50% inhibition) on HepG2 cells, whereas its regioisomer 1m (N-(6-chloro-5-fluoro-1,3-benzothiazol-2-yl)benzamide) also lacked substantial activity [1]. In contrast, compounds bearing a 6-chloro substituent without a 4-fluoro group (series 1) showed ≥70% inhibition [1]. This demonstrates that the 4-chloro/6-fluoro arrangement produces a distinct, lower-potency antiproliferative profile useful for selective applications or as a control compound.
| Evidence Dimension | Cell growth inhibition on HepG2 hepatocellular carcinoma at 10 µM (48 h MTT assay) |
|---|---|
| Target Compound Data | Inhibition < 50% (series 2, low activity group) |
| Comparator Or Baseline | Compounds 1b, 1f, 1i (6-chloro series): ≥ 70% inhibition |
| Quantified Difference | ≥ 20 percentage-point lower inhibition for the 4-Cl/6-F analog vs. 6-Cl series leads |
| Conditions | HepG2 cells, 10 µM compound, 48 h incubation, MTT assay [1] |
Why This Matters
This differential activity profile enables researchers to use the compound as a low-activity comparator or to probe the role of the 4-chloro/6-fluoro substitution pattern in target engagement.
- [1] Corbo F, Carocci A, Armenise D, De Laurentis N, Laghezza A, Loiodice F, Ancona P, Muraglia M, Pagliarulo V, Franchini C, Catalano A. Antiproliferative Activity Evaluation of a Series of N-1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers. Journal of Chemistry. 2016;2016:4267564. View Source
